Molecular weight and lipophilicity comparison with the des-methyl analog
The 4-methyl substituent on the benzyl ring of 1-(4-methylbenzyl)-4-pentanoylpiperazine (MW 274.4 g/mol) adds 14 Da relative to the unsubstituted analog 1-benzyl-4-pentanoylpiperazine (MW 260.37 g/mol) . This methyl group also increases calculated logP: 1-(4-methylbenzyl)piperazine has a reported logP of 1.67 , while benzylpiperazine has a lower logP (approx. 1.3-1.5). The increased lipophilicity suggests enhanced blood-brain barrier permeability potential compared to the des-methyl analog.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 274.4 g/mol; fragment logP ~1.67 (estimated from 1-(4-methylbenzyl)piperazine) |
| Comparator Or Baseline | 1-Benzyl-4-pentanoylpiperazine: MW 260.37 g/mol; estimated logP ~1.3-1.5 |
| Quantified Difference | ΔMW = +14 Da; estimated ΔlogP ≈ +0.2–0.4 |
| Conditions | Calculated/experimental logP values from ChemSpider and supplier data |
Why This Matters
This difference in lipophilicity can directly impact CNS penetration and non-specific protein binding, making the 4-methyl analog a distinct tool compound for neuroscience research.
